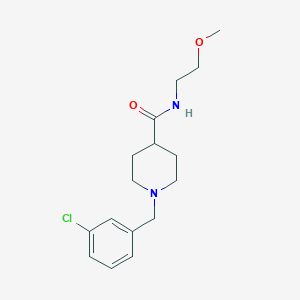
(2-hydroxybenzyl)phenylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxybenzyl)phenylphosphinic acid, also known as HBPPA, is a small molecule that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphinic acid derivative with a chemical formula of C13H13O3P.
Mécanisme D'action
The mechanism of action of (2-hydroxybenzyl)phenylphosphinic acid is not fully understood. However, it has been shown to interact with various biomolecules such as proteins and DNA. It has been suggested that (2-hydroxybenzyl)phenylphosphinic acid may act as a metal chelator, binding to metal ions and preventing their interaction with biomolecules. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2-hydroxybenzyl)phenylphosphinic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, it has been shown to have anti-oxidant properties by scavenging free radicals and preventing oxidative damage to biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-hydroxybenzyl)phenylphosphinic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potential drug delivery system. It is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of using (2-hydroxybenzyl)phenylphosphinic acid is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on (2-hydroxybenzyl)phenylphosphinic acid. One area of interest is its potential use as a drug delivery system. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its anti-tumor effects, and further studies are needed to determine its mechanism of action and potential use in cancer therapy. In addition, further studies are needed to determine its potential use as a growth regulator for plants and its applications in material science.
Méthodes De Synthèse
The synthesis of (2-hydroxybenzyl)phenylphosphinic acid involves a multi-step process. The starting material for this synthesis is 2-hydroxybenzaldehyde, which is reacted with phenylphosphonic acid in the presence of a catalyst to form the intermediate product, (2-hydroxybenzyl)phenylphosphonic acid. This intermediate product is then oxidized using hydrogen peroxide to form (2-hydroxybenzyl)phenylphosphinic acid. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
(2-hydroxybenzyl)phenylphosphinic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules. In agriculture, (2-hydroxybenzyl)phenylphosphinic acid has been used as a growth regulator for plants to increase crop yield. In material science, it has been used as a precursor for the synthesis of various metal phosphinates and metal-organic frameworks.
Propriétés
IUPAC Name |
(2-hydroxyphenyl)methyl-phenylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9,14H,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUQTEDVXPGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)methyl-phenylphosphinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B5183615.png)
![(3'R*,4'R*)-1'-(dibenzo[b,d]furan-4-ylmethyl)-1,4'-bipiperidine-3',4-diol](/img/structure/B5183620.png)

![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)

![N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5183645.png)

![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5183661.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)